(2-Methyl-2-piperidinyl)methanol hydrochloride

Overview

Description

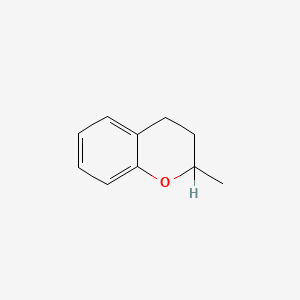

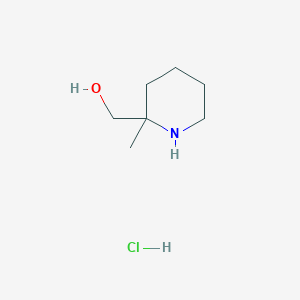

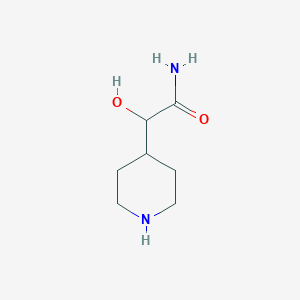

“(2-Methyl-2-piperidinyl)methanol hydrochloride” is a chemical compound with the molecular formula C7H16ClNO . It is a solid substance . Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of piperidine derivatives, such as “this compound”, is an important task in modern organic chemistry . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is a crucial task .Molecular Structure Analysis

The molecular structure of “this compound” includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular weight of this compound is 129.20 g/mol .Chemical Reactions Analysis

Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .Physical And Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 129.20 g/mol . The compound has two hydrogen bond donor counts and two hydrogen bond acceptor counts .Scientific Research Applications

StereoSelective Synthesis and Chemical Transformations Non-activated aziridines serve as precursors in the stereoselective synthesis of novel cis-2-cyanomethyl-4-phenylpiperidines, utilizing a microwave-assisted aziridine to piperidine ring expansion. This process, followed by radical-induced nitrile translocation and subsequent Pinner reaction, demonstrates a method for preparing methyl cis-(1-arylmethyl-4-piperidin-2-yl)acetates, showcasing the chemical versatility and application of piperidine derivatives in synthetic organic chemistry (Vervisch et al., 2012).

Structural and Spectroscopic Analysis The hydrogen-bonded complex of 2-(hydroxymethyl)-1-methyl-piperidine with p-hydroxybenzoic acid, a structural analog, has been extensively characterized, showing how donor-acceptor groups affect its spectroscopic properties. This research underlines the importance of hydrogen bonding in determining the structural attributes and interactions of piperidine derivatives, providing insights into their potential applications in materials science and molecular engineering (Dega-Szafran et al., 2018).

Catalytic Applications and Green Chemistry Piperidine derivatives are highlighted for their role in catalytic applications, as seen in the utilization of methanol as both a C1 synthon and H2 source for selective N-methylation of amines. This showcases the potential of piperidine compounds in facilitating environmentally friendly chemical reactions, promoting the use of methanol—a sustainable feedstock—in organic synthesis and highlighting the broader applications of piperidines in green chemistry initiatives (Sarki et al., 2021).

Pharmaceutical Intermediates and Drug Development Piperidine derivatives are crucial intermediates in the synthesis of pharmaceuticals, exemplified by the preparation of risperidone intermediates. The step-wise synthetic approach, starting from piperidinecarboxylic acid to the final risperidone intermediate, illustrates the significance of piperidine derivatives in the drug development process, showcasing their role in constructing complex molecular architectures for therapeutic applications (Ji Ya-fei, 2011).

Future Directions

The future directions for “(2-Methyl-2-piperidinyl)methanol hydrochloride” and similar compounds lie in the pharmaceutical industry. Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing the piperidine moiety .

properties

IUPAC Name |

(2-methylpiperidin-2-yl)methanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-7(6-9)4-2-3-5-8-7;/h8-9H,2-6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUMLATVCWABJAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCN1)CO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Oxo[hexa(trifluoroacetato)]tetrazinc trifluoroacetic acid adduct](/img/structure/B3339864.png)